N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS: 876691-87-1) is a synthetic small molecule with the molecular formula C₁₈H₂₁N₃O₅ and a molecular weight of 359.38 g/mol . Its structure features a benzodioxole moiety linked via an acetamide group to a 1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane core. The spirocyclic system introduces conformational rigidity, which may enhance binding specificity in biological targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-20-17(24)21(16(23)18(20)7-3-2-4-8-18)10-15(22)19-12-5-6-13-14(9-12)26-11-25-13/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUWLOIIJKJGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzodioxole ring, followed by the construction of the spirocyclic diazepine ring, and finally the introduction of the acetamide group. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The use of automated systems and real-time monitoring can help optimize the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity patterns.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride or potassium tert-butoxide.
Addition: Electrophilic addition reactions may involve reagents like bromine or sulfuric acid.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide exhibit promising antimicrobial properties. For example, derivatives containing benzodioxole structures have shown effectiveness against various bacterial strains and fungi. Studies have demonstrated significant zones of inhibition when tested against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have evaluated its effects on cancer cell lines, revealing cytotoxic effects that warrant further investigation. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival .
Neuroprotective Effects
Given the increasing prevalence of neurodegenerative diseases, compounds like this compound are being explored for their neuroprotective properties. Research indicates that such compounds may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Case Studies
Several case studies illustrate the applications of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various acetamide derivatives with benzodioxole groups against clinical isolates of Mycobacterium tuberculosis. The results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound led to reduced viability and increased apoptosis rates compared to control groups .
- Neuroprotection in Animal Models : Animal studies have suggested that this compound may reduce neuroinflammation and improve cognitive function in models of Alzheimer’s disease .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to derivatives sharing its benzodioxolyl-acetamide backbone or spirocyclic motifs. Key differences in substituents, synthetic routes, and physicochemical properties are highlighted below.
Structural and Pharmacological Insights
Spirocyclic Motifs: The target compound’s spiro[4.5] system provides greater ring strain and conformational restriction compared to the spiro[4.4] analog (CAS 875525-69-2) . This may influence binding kinetics in enzyme pockets.
Benzodioxolyl-Acetamide Derivatives :
- The IDO1 inhibitor (Compound 28, ) demonstrates the importance of flexible linkers (e.g., benzimidazole-alkyl chains) for target engagement, achieving 84% yield.
- Sulfur-containing analogs (e.g., triazolethio derivative ) may exhibit altered solubility and oxidative stability compared to the target compound.
Synthetic Methodologies :
- Carbodiimide-mediated coupling (e.g., EDC/HOBT in ) is common for acetamide formation. The target compound’s synthesis likely follows similar protocols, though specifics are unreported.
- Spiro ring formation may involve cyclization reactions under basic conditions, as seen in diazaspiro systems .
Physicochemical and Bioactivity Data
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including related compounds. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Key Findings:
- In vitro assays demonstrated that derivatives exhibited IC50 values ranging from 26 to 65 µM against multiple cancer cell lines .
- The compound's mechanism appears to involve the inhibition of specific kinases associated with tumor growth .
Antidiabetic Effects
Benzodioxole derivatives have also been investigated for their antidiabetic properties. One study reported that certain derivatives could inhibit α-amylase effectively, suggesting potential for managing blood glucose levels.
Research Data:
| Compound | IC50 (µM) | Effect on Blood Glucose (mg/dL) |
|---|---|---|
| IIa | 0.85 | Reduces from 252.2 to 173.8 |
| IIc | 0.68 | Significant reduction observed |
This data indicates that the compound could be beneficial in diabetes management by lowering blood glucose levels .
The biological activity of this compound may be attributed to its interaction with various enzyme targets:
- Kinase Inhibition: The compound has shown selectivity for certain kinases involved in cancer progression.
- Enzyme Modulation: It acts as an inhibitor of α-amylase, which is crucial for carbohydrate metabolism.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Screening: A library screening identified novel anticancer compounds based on structural similarity to this compound .
- Antidiabetic Studies: Research involving streptozotocin-induced diabetic mice demonstrated significant blood glucose reduction after administration of related benzodioxole derivatives .
Q & A
Q. What synthetic methodologies are optimal for preparing N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide?
The synthesis involves coupling the benzodioxol-5-ylamine moiety to the spirodiazaspiro core via an acetamide linker. Key steps include:
- Cyclization reactions to form the 1,3-diazaspiro[4.5]decane-2,4-dione core under controlled pH and temperature (e.g., HCl/NaOH for acid-base catalysis) .
- Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to link the benzodioxole and spirodiazaspiro fragments .
- Purification via column chromatography or recrystallization, monitored by TLC/HPLC for intermediates .
Q. How can the compound’s structure and purity be validated during synthesis?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., benzodioxole aromatic protons at δ 6.5–7.0 ppm, spirocyclic NH at δ 8.5–9.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₇N₃O₅ expected at m/z 331.12) .
- Infrared Spectroscopy (IR): Key peaks include C=O stretches (~1700 cm⁻¹) and NH bends (~3300 cm⁻¹) .
Q. What preliminary biological assays are suitable for screening its activity?
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence/colorimetric readouts .
- Cell viability assays (MTT/XTT) to evaluate cytotoxicity in cancer cell lines (IC₅₀ calculations) .
- Binding affinity studies (SPR or ITC) to quantify interactions with receptors like GPCRs or ion channels .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- Halogen effects: Substituting the spirodiazaspiro core with Cl/Br at position 4 of the indole ring (as in analogs) increases lipophilicity, enhancing blood-brain barrier penetration for neurological targets .
- Spiro ring conformation: X-ray crystallography (using SHELXL ) reveals puckering parameters (Cremer-Pople coordinates ) that modulate target binding. For example, a flattened spiro ring improves fit into enzymatic active sites .
Q. What computational strategies resolve contradictions in mechanistic hypotheses?
- Molecular docking (AutoDock/GOLD): Models ligand-receptor interactions (e.g., benzodioxole π-stacking with aromatic residues, spiro NH hydrogen bonding) .
- MD simulations (AMBER/CHARMM): Assess stability of binding poses over 100-ns trajectories, identifying critical residues for mutagenesis validation .
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with activity trends to guide synthetic prioritization .
Q. How can crystallographic data refine structure-activity relationships (SAR)?
- ORTEP-3 visualization clarifies spatial arrangements (e.g., dihedral angles between benzodioxole and spiro rings).
- Hirshfeld surface analysis identifies key intermolecular interactions (e.g., C-H···O contacts stabilizing crystal packing) .
- Torsion angle libraries classify spiro conformers (e.g., envelope vs. twist) to correlate with bioactivity .
Q. What methodologies address pharmacokinetic challenges (e.g., metabolic stability)?
- In vitro microsomal assays: Incubate with liver microsomes (CYP450 enzymes) to measure half-life (t₁/₂) and identify metabolic hot spots (e.g., benzodioxole methylenedioxy cleavage) .
- Prodrug strategies: Mask polar groups (e.g., acetamide) with ester linkers to enhance oral bioavailability .
- Plasma protein binding (Equilibrium Dialysis): Quantify % bound to albumin/globulins, informing dose adjustments .
Conflict Resolution in Data Interpretation
Q. How to reconcile discrepancies in reported cytotoxicity across studies?
- Experimental variables: Differences in cell lines (e.g., HeLa vs. MCF-7) or serum content in media alter proliferation rates .
- Batch purity: HPLC-MS quantification of impurities (e.g., <95% purity inflates IC₅₀ values) .
- Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
